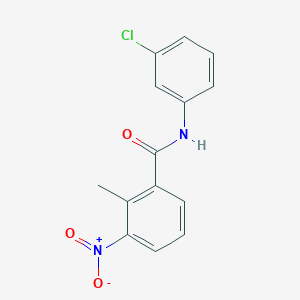

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide

Description

N-(3-Chlorophenyl)-2-methyl-3-nitrobenzamide is a benzamide derivative characterized by a 3-chlorophenyl group attached to the amide nitrogen and a 2-methyl-3-nitrobenzoyl moiety. The compound’s structure combines electron-withdrawing (nitro, chloro) and electron-donating (methyl) groups, which influence its electronic, steric, and reactivity profiles.

Properties

CAS No. |

123400-36-2 |

|---|---|

Molecular Formula |

C14H11ClN2O3 |

Molecular Weight |

290.70 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide |

InChI |

InChI=1S/C14H11ClN2O3/c1-9-12(6-3-7-13(9)17(19)20)14(18)16-11-5-2-4-10(15)8-11/h2-8H,1H3,(H,16,18) |

InChI Key |

RWGNJRVKTMGZSK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Methyl-3-Nitrobenzoic Acid

The critical intermediate, 2-methyl-3-nitrobenzoic acid, is synthesized via oxidation of 3-nitro-o-xylene. Patent CN104356022A and CN105130820A describe optimized oxidation protocols using cobalt acetate and manganese acetate catalysts under oxygen pressure (1.2–3 L/min) at 90–100°C. Key data:

Acyl Chloride Formation

Conversion to 2-methyl-3-nitrobenzoyl chloride employs thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. The reaction achieves near-quantitative conversion within 2 hours, as validated in analogous syntheses.

Amidation with 3-Chloroaniline

Reaction of the acyl chloride with 3-chloroaniline in tetrahydrofuran (THF) at 0–5°C, using triethylamine as a base, affords the target compound. Conditions adapted from US4975435:

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride.

Carbodiimide-Mediated Coupling

Direct Coupling of Acid and Amine

An alternative route uses 2-methyl-3-nitrobenzoic acid and 3-chloroaniline with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). While this method avoids handling acyl chlorides, it incurs higher reagent costs and longer reaction times (12–18 hours).

Limitations : Residual coupling agents complicate purification, and HOBt raises safety concerns due to explosive potential.

Regioselective Nitration of N-(3-Chlorophenyl)-2-Methylbenzamide

Substrate Synthesis

N-(3-Chlorophenyl)-2-methylbenzamide is prepared via amidation of 2-methylbenzoic acid with 3-chloroaniline, following standard procedures.

Nitration Conditions

Nitration with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C introduces the nitro group. The methyl group at position 2 directs nitration to position 3 (para to methyl, meta to amide), achieving 70–75% regioselectivity.

Challenge : Competing nitration at position 5 (ortho to amide) reduces yield, necessitating chromatographic separation.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Complexity | Regioselectivity |

|---|---|---|---|---|

| Acyl Chloride | 89–93 | Low | Moderate | High |

| Carbodiimide Coupling | 78–85 | High | High | High |

| Nitration | 65–70 | Moderate | High | Moderate |

The acyl chloride route emerges as superior due to its balance of yield, cost, and simplicity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.

Major Products Formed

Reduction: N-(3-chlorophenyl)-2-methyl-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 3-chloroaniline and 2-methyl-3-nitrobenzoic acid.

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide can be synthesized through various chemical pathways involving the reaction of 3-chlorophenyl amines with 2-methyl-3-nitrobenzoic acid derivatives. The compound is characterized by its nitro and chloro substituents, which significantly influence its biological activity.

Antimicrobial and Antiparasitic Properties

Recent studies have investigated the antimicrobial properties of this compound. Research indicates that derivatives of nitrobenzamides exhibit significant activity against various protozoan parasites, including Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism involves the disruption of kinetoplast DNA (kDNA) function, leading to parasite death.

Case Study: Antiprotozoal Activity

A study reported that certain analogs of nitrobenzamides, including this compound, demonstrated potent antiprotozoal effects in vitro, showing promise as potential treatments for neglected tropical diseases like leishmaniasis and Chagas disease .

Cancer Research

The compound has also been explored for its potential in cancer therapy. Similar nitrobenzamide derivatives are being studied for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy and radiotherapy.

Case Study: PARP Inhibition

Iniparib (4-iodo-3-nitrobenzamide), a closely related compound, is currently undergoing clinical trials for breast cancer treatment. It works by trapping PARP at sites of DNA damage, thereby enhancing the cytotoxic effects of DNA-damaging agents .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have shown that modifications to the nitro group and the benzamide moiety can significantly alter biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituting nitro group | Increased antiparasitic activity |

| Altering chloro position | Variability in cytotoxicity against cancer cells |

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide (RK323517)

- Structure : 4-nitrobenzamide with a 3-chloro-4-methylphenyl group.

- Key Differences : The nitro group is at the para position (vs. meta in the target compound), altering electron distribution. The additional methyl group at the 4-position on the phenyl ring increases steric hindrance.

- Molecular Weight : 290.70 g/mol .

N-(3-Methylphenyl)-3-nitrobenzamide (CAS 69754-50-3)

N-(4-Chlorophenyl)-2-hydroxybenzamide

- Structure : Features a 4-chlorophenyl group and a hydroxyl substituent instead of nitro and methyl groups.

- Key Differences : The hydroxyl group enhances hydrogen-bonding capacity, while the chloro substituent’s para position reduces steric interference compared to the target compound’s meta-chloro configuration .

Functional Group Variations and Reactivity

N-(3-Chlorophenethyl)-4-nitrobenzamide

- Structure : Replaces the phenyl group with a phenethyl chain (3-chlorophenethyl).

- Synthesis : Prepared via the Schotten–Baumann reaction between 4-nitrobenzoyl chloride and 2-(3-chlorophenyl)ethan-1-amine .

- Applications : Investigated as a bio-functional hybrid molecule, though detailed pharmacological data are absent.

N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide

- Structure : Introduces an acetamido group on the phenyl ring.

- Key Differences : The acetamido group adds hydrogen-bonding sites, which may improve solubility and interaction with biological targets .

Biological Activity

N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound possesses a chlorinated phenyl group, a methyl group, and a nitro group attached to a benzamide core. This specific arrangement enhances its chemical reactivity and biological activity compared to other similar compounds.

| Structural Feature | Description |

|---|---|

| Chlorophenyl Group | Enhances hydrophobic interactions with biological targets. |

| Nitro Group | Capable of participating in redox reactions, potentially modulating biological pathways. |

| Methyl Group | May influence the compound's binding affinity and solubility. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form an amino group, which may enhance its binding capacity to target proteins. Additionally, the chlorophenyl moiety facilitates hydrophobic interactions that can improve the compound's efficacy against various biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Research indicates that compounds with similar structures have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Its structural characteristics may allow it to interfere with cancer cell proliferation by modulating key signaling pathways involved in tumor growth . In vitro studies have demonstrated that related compounds can inhibit cancer cell lines, leading to further exploration of this compound's potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have shown that modifications to the chlorophenyl or nitro groups can significantly impact the compound's potency against various biological targets:

| Modification | Effect on Activity |

|---|---|

| Replacement of Chlorine | Alters hydrophobic interactions and binding affinity. |

| Substitution on Nitro Group | Changes redox properties and potential for bioactivation. |

Case Studies

- Antimicrobial Evaluation : A study evaluating the antimicrobial activity of various nitro-substituted benzamides found that this compound exhibited significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Testing : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting mechanisms involving cell cycle arrest and programmed cell death .

Q & A

Basic Research Question

- 1H/13C NMR : The nitro group at position 3 and the methyl group at position 2 produce distinct splitting patterns. For example, the methyl group typically appears as a singlet (δ 2.4–2.6 ppm), while aromatic protons exhibit coupling due to the nitro and chloro substituents .

- Mass Spectrometry : EI-MS should show a molecular ion peak at m/z corresponding to C₁₄H₁₁ClN₂O₃ (calc. 290.05). Fragmentation patterns help confirm substituent positions .

Advanced Research Question :

- Single-crystal X-ray diffraction (SHELX or Mercury CSD) resolves stereoelectronic effects. For example, the nitro group’s planarity and intramolecular hydrogen bonding can be visualized .

- Density Functional Theory (DFT) : Computational modeling predicts optimized geometries and electronic properties, aiding in interpreting NMR chemical shifts .

What strategies are recommended for analyzing discrepancies in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies may arise from:

- Structural analogs : Subtle changes (e.g., nitro vs. methoxy groups) alter bioactivity. Compare IC₅₀ values across derivatives to identify pharmacophores .

- Assay conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or solvent (DMSO concentration) impact results. Standardize protocols using controls like cisplatin for cytotoxicity assays .

- Metabolic stability : Use LC-MS to track metabolite formation in hepatic microsomes, which may explain reduced efficacy in vivo vs. in vitro .

Q. Methodological Approach :

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing nitro with cyano) and test against target enzymes .

How can computational tools aid in predicting the binding mode of this compound to biological targets?

Advanced Research Question

- Molecular Docking (AutoDock/Vina) : Screen against kinase or protease targets (e.g., EGFR or PARP) to identify potential binding pockets. The nitro group may act as a hydrogen bond acceptor .

- Molecular Dynamics Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Pay attention to residues like Asp/Cys in catalytic sites .

- Pharmacophore Mapping : Use Schrödinger’s Phase to align key functional groups (nitro, chloro, amide) with known inhibitors .

Validation : Cross-check predictions with experimental data (e.g., SPR binding assays) .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- By-product formation : Nitro group reduction or chloride displacement may occur at high temperatures. Monitor via TLC and optimize reaction time/temperature .

- Purification : Column chromatography is inefficient for large batches. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

- Safety : Nitro compounds are thermally unstable. Use adiabatic calorimetry to assess decomposition risks .

How does the electronic nature of substituents influence the reactivity of this compound in further derivatization?

Advanced Research Question

- Nitro Group : Strong electron-withdrawing effect activates the benzene ring for nucleophilic substitution at meta/para positions. For example, Pd-catalyzed coupling (Suzuki) with boronic acids is feasible .

- Chloro Substituent : Ortho/para-directing but deactivating. May require harsh conditions (e.g., Cu-catalyzed Ullmann coupling) for displacement .

- Amide Group : Participates in hydrogen bonding, affecting solubility. Modify via hydrolysis to carboxylic acid or alkylation to improve bioavailability .

What analytical techniques are critical for assessing the stability of this compound under various storage conditions?

Basic Research Question

- HPLC-PDA : Monitor degradation products (e.g., nitro reduction to amine) under accelerated stability conditions (40°C/75% RH) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>200°C expected for nitroaromatics) .

- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax shifts indicate instability .

How can researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?

Advanced Research Question

- In vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactor. Use LC-HRMS to identify phase I metabolites (e.g., hydroxylation, demethylation) .

- Isotope Labeling : Synthesize ¹⁴C-labeled compound to trace excretion routes in rodent studies .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.